

Xanthiside chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xanthiside

Cat. No.: B11928732

[Get Quote](#)

Xanthiside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthiside is a naturally occurring heterocyclic glucoside classified as an alkaloid.[1][2][3][4] It has been isolated from the fruits of plants belonging to the Xanthium genus, including *Xanthium sibiricum*, *Xanthium pungens*, and *Xanthium strumarium*. [1][2][4] The structural elucidation of **Xanthiside** has been accomplished through various spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] While detailed biological studies on **Xanthiside** are limited, related compounds from the Xanthium genus have demonstrated potential anti-inflammatory and antioxidant properties, suggesting that **Xanthiside** may be a valuable compound for further investigation in drug discovery and development.[3]

This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **Xanthiside**, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

Xanthiside possesses a complex molecular architecture featuring a benzothiazine core linked to a glucose moiety.

Table 1: Chemical and Physical Properties of **Xanthiside**

Property	Value	Source
IUPAC Name	8,8-dimethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione	[5]
Synonyms	Xanthiazone O-β-D-glucoside, 2H-1,4-Benzothiazine-3,5-dione, 7-[(β-D-glucopyranosyloxy)methyl]-4,8-dihydro-8,8-dimethyl-, (8,8-Dimethyl-3,5-dioxo-3,4,5,8-tetrahydro-2H-1,4-benzothiazin-7-yl)methyl β-D-glucopyranoside	[3][6][7][8]
CAS Number	866366-86-1	[1][2][3][4][6][7][8][9]
Molecular Formula	C ₁₇ H ₂₃ NO ₈ S	[1][2][3][4][5][7][8][9]
Molecular Weight	401.43 g/mol	[2][3][4][7][8][9]
Appearance	White to off-white powder	[1]
Purity	≥95% (typically determined by HPLC)	[2][3][4]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.	[1]
Melting Point	Data not available in the public domain.	
Boiling Point	Data not available in the public domain.	
Storage	Store at -20°C for long-term stability.	[2][9]

Spectroscopic Data

The structural confirmation of **Xanthiside** relies on a combination of spectroscopic methods. While the raw spectral data is not widely available, the techniques employed for its characterization are standard in natural product chemistry.

Table 2: ¹H-NMR Spectroscopic Data (Conceptual)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	Aromatic Protons
Data not available	-	-	Glucosyl Protons
Data not available	-	-	Methylene and Methyl Protons

Table 3: ¹³C-NMR Spectroscopic Data (Conceptual)

Chemical Shift (δ) ppm	Assignment
Data not available	Carbonyl Carbons
Data not available	Aromatic Carbons
Data not available	Glucosyl Carbons
Data not available	Aliphatic Carbons

Table 4: Infrared (IR) Spectroscopic Data (Conceptual)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretching (hydroxyl groups of glucose)
~2950	C-H stretching (aliphatic)
~1680	C=O stretching (carbonyl groups)
~1600	C=C stretching (aromatic ring)
~1100	C-O stretching (ether and alcohol)

Table 5: Mass Spectrometry (MS) Data (Conceptual)

m/z	Interpretation
[M+H] ⁺ or [M+Na] ⁺	Molecular ion peak, confirming the molecular weight.
Fragment ions	Corresponding to the loss of the glucose moiety and other characteristic fragments.

Experimental Protocols

Isolation and Purification of Xanthiside from Xanthium sibiricum

The following protocol is based on the methodology described for the isolation of **Xanthiside**.

[1]

1. Extraction:

- Air-dried and powdered fruits of *Xanthium sibiricum* are extracted with 70% aqueous ethanol at room temperature.
- The extraction is typically repeated multiple times to ensure exhaustive extraction.
- The combined extracts are then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
- **Xanthiside**, being a polar glycoside, is expected to be enriched in the n-butanol fraction.

3. Chromatographic Purification:

- Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of dichloromethane-methanol or a similar solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing **Xanthiside** are pooled, concentrated, and further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system.
- The purity of the isolated **Xanthiside** is confirmed by analytical HPLC.

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)

This is a general protocol to assess the potential antioxidant activity of **Xanthiside**.

1. Reagents and Materials:

- **Xanthiside** sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- Methanol
- Ascorbic acid or Trolox as a positive control
- 96-well microplate
- Microplate reader

2. Procedure:

- Prepare a stock solution of **Xanthiside** in methanol.
- Serially dilute the stock solution to obtain a range of concentrations.
- In a 96-well plate, add a fixed volume of the DPPH solution to each well.
- Add an equal volume of the different concentrations of **Xanthiside**, positive control, or methanol (as a blank) to the wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

3. Data Analysis:

- The percentage of DPPH radical scavenging activity is calculated using the formula:

where A_{control} is the absorbance of the DPPH solution with methanol, and A_{sample} is the absorbance of the DPPH solution with the **Xanthiside** sample.

- The IC_{50} value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Biological Activity and Mechanism of Action

Currently, there is a lack of specific studies on the biological activities and mechanism of action of **Xanthiside**. However, based on the known properties of related compounds and the plant source, the following potential activities can be hypothesized:

- **Anti-inflammatory Activity:** The n-butanol fraction of Fructus Xanthii, from which **Xanthiside** is isolated, has shown anti-inflammatory properties.^[1] Xanthone derivatives, a class of compounds to which **Xanthiside** is related, are also known for their anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory enzymes like

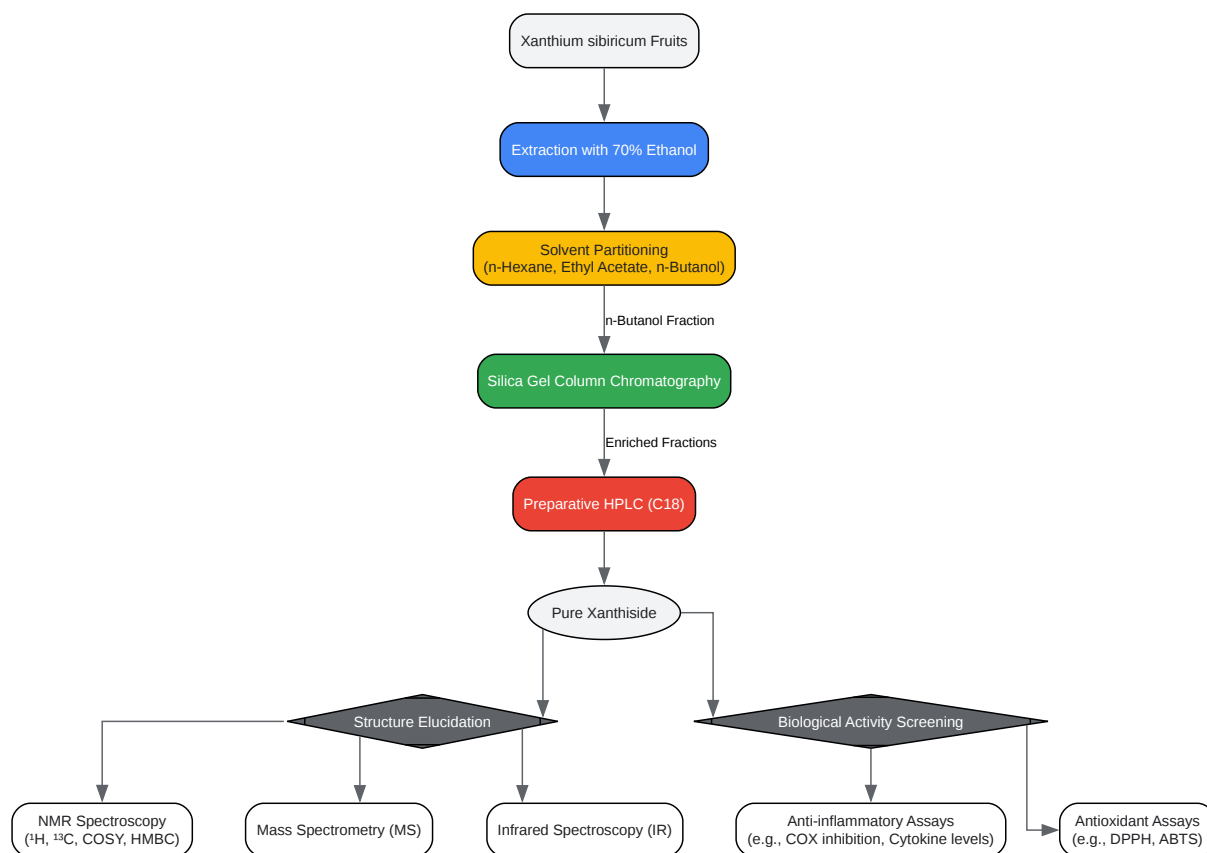
cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF- κ B and MAPK.

- Antioxidant Activity: Many natural glycosides exhibit antioxidant properties. **Xanthiside** may act as a free radical scavenger or an inducer of endogenous antioxidant enzymes.[3]

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **Xanthiside**.

Visualizations

Experimental Workflow for Isolation and Characterization of Xanthiside



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation, purification, and characterization of **Xanthiside**.

Conclusion

Xanthiside is a promising natural product with a well-defined chemical structure. While its physicochemical and biological properties are not yet fully characterized, its structural relationship to other bioactive compounds suggests potential for anti-inflammatory and antioxidant activities. This technical guide summarizes the current knowledge on **Xanthiside** and provides a foundation for future research into its therapeutic potential. Further investigation is warranted to determine its precise mechanism of action and to evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanisms involved in the antinociceptive and anti-inflammatory effects of xanthotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. Xanthine [webbook.nist.gov]
- 5. Evaluation of antioxidant and xanthine oxidase inhibitory activity of different solvent extracts of leaves of Citrullus colocynthis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthatin nanocrystals exert anti-inflammatory properties against TNF α -primed 2D monolayers and in 3D spheroids of human HT29 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Xanthiside chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11928732#xanthiside-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com